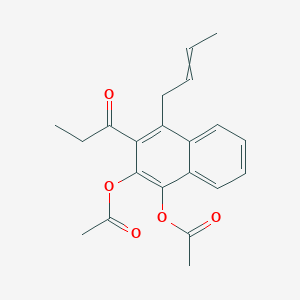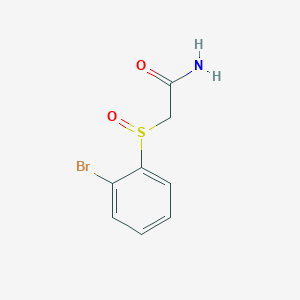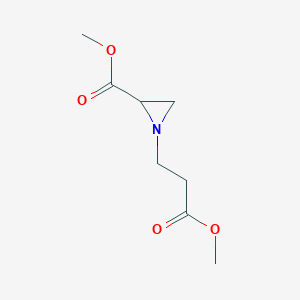
Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate is a compound belonging to the class of aziridine derivatives Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate typically involves the reaction of aziridine-2-carboxylic acid derivatives with appropriate alkylating agents. One common method includes the use of monomethyl esters of dicarboxylic acids, which are treated with oxalyl chloride to form the corresponding acid chlorides. These intermediates can then be reacted with aziridine derivatives under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high ring strain of the aziridine ring, it is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The compound can undergo substitution reactions where nucleophiles replace existing substituents on the aziridine ring.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Conditions: These reactions typically occur under mild acidic or basic conditions, depending on the nucleophile used.
Major Products
The major products of these reactions are typically ring-opened derivatives of the original aziridine compound, which can further react to form a variety of functionalized molecules .
Applications De Recherche Scientifique
Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an electrophilic aziridination reagent in the synthesis of chiral building blocks and complex organic molecules.
Medicinal Chemistry: Aziridine derivatives have been explored for their potential as anticancer agents due to their ability to alkylate DNA and proteins.
Biological Studies: The compound can be used to study the reactivity and mechanisms of aziridine-containing molecules in biological systems.
Mécanisme D'action
The mechanism of action of methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate involves its high reactivity due to ring strain. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions with biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can selectively target and modify specific biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation of thiol groups on cancer cell surface proteins.
N-Tosylaziridine: Used in organic synthesis for the preparation of various aziridine derivatives.
Uniqueness
Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate is unique due to its specific functional groups, which provide distinct reactivity patterns and potential applications in synthesis and medicinal chemistry. Its methoxy and oxopropyl groups offer additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
86106-96-9 |
|---|---|
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-12-7(10)3-4-9-5-6(9)8(11)13-2/h6H,3-5H2,1-2H3 |
Clé InChI |
UGXKMWUKDFKKMY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCN1CC1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


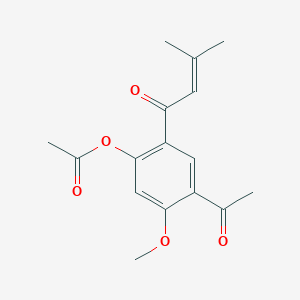

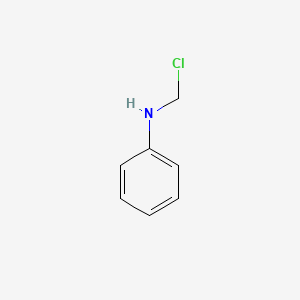
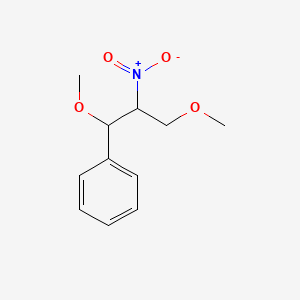
![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)

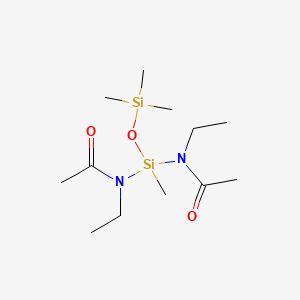
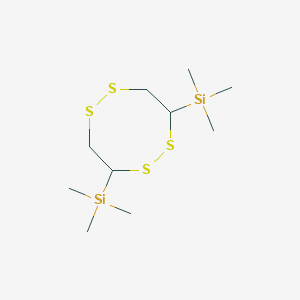
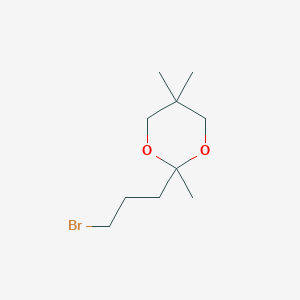
![1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14404157.png)
![(4S)-4-[2-(furan-3-yl)-2,2-bis(methylsulfanyl)ethyl]azetidin-2-one](/img/structure/B14404158.png)

